molecular formula C19H21N3O B10906115 N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]naphthalene-1-carboxamide

N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B10906115
M. Wt: 307.4 g/mol
InChI Key: ZLTYAXIAUBJJEC-UHFFFAOYSA-N
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Description

N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-NAPHTHAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-NAPHTHAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Naphthamide Formation: The final step involves the reaction of the alkylated pyrazole with 1-naphthoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-NAPHTHAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N1-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-NAPHTHAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: A structurally similar compound with different functional groups.

    1,3,5-Trimethylpyrazole: A simpler pyrazole derivative with fewer substituents.

    Naphthamide derivatives: Compounds with similar naphthamide structures but different substituents on the pyrazole ring.

Uniqueness

N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-NAPHTHAMIDE is unique due to its specific combination of a pyrazole ring and a naphthamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H21N3O/c1-13-18(14(2)22(4)20-13)12-21(3)19(23)17-11-7-9-15-8-5-6-10-16(15)17/h5-11H,12H2,1-4H3

InChI Key

ZLTYAXIAUBJJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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